Vildagliptin-d7 is a stable isotope-labeled analog of vildagliptin, which is an oral hypoglycemic agent belonging to the class of dipeptidyl peptidase-4 inhibitors. This compound is primarily utilized in research to study the pharmacokinetics and metabolism of vildagliptin in biological systems. The introduction of deuterium (denoted by the "d7" designation) enhances its stability and allows for more precise tracking in metabolic studies.
Vildagliptin-d7 is synthesized from vildagliptin through specific chemical modifications that incorporate deuterium into its molecular structure. The compound can be sourced from chemical suppliers specializing in stable isotopes and pharmaceutical intermediates, such as MedChemExpress and BenchChem .
Vildagliptin-d7 is classified as a pharmaceutical compound and a stable isotope-labeled derivative. It falls under the category of antidiabetic agents, specifically targeting the inhibition of dipeptidyl peptidase-4 enzymes, which play a crucial role in glucose metabolism.
The synthesis of vildagliptin-d7 involves several key steps that ensure the incorporation of deuterium into the vildagliptin structure.
Vildagliptin-d7 retains a similar molecular structure to vildagliptin but includes seven deuterium atoms.
The structural integrity is crucial for maintaining its biological activity while allowing for detailed tracking in pharmacokinetic studies.
Vildagliptin-d7 undergoes various chemical reactions similar to its non-labeled counterpart, primarily focusing on its interactions with enzymes and other biological molecules.
The mechanism of action for vildagliptin-d7 mirrors that of vildagliptin, focusing on its role as a dipeptidyl peptidase-4 inhibitor.
The incorporation of deuterium allows researchers to trace these processes more effectively in vivo.
Vildagliptin-d7 serves several scientific purposes:
Vildagliptin-d7 possesses the molecular formula C₁₇H₁₈D₇N₃O₂ and a molecular weight of 310.44 g/mol. This deuterated analog incorporates seven deuterium atoms (D) at specific positions, resulting in an isotopic enrichment of >95%, as confirmed by high-performance liquid chromatography (HPLC) [1] [3]. The strategic replacement of hydrogen with deuterium occurs at the pyrrolidine ring and nitrile group, minimizing alterations to the parent compound’s steric and electronic properties while enhancing metabolic stability for research applications [2] [3].
Table 1: Isotopic Composition of Vildagliptin-d7
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₈D₇N₃O₂ |
Molecular Weight | 310.44 g/mol |
Isotopic Enrichment | >95% |
Deuterium Positions | Pyrrolidine ring (C₂-C₅) & nitrile group |
Purity (HPLC) | >95% |
The deuterium distribution occurs at the following sites:
The compound is uniquely identified by the CAS Registry Number 1133208-42-0, distinguishing it from its non-deuterated counterpart (CAS 274901-16-5) [1] [4]. Its systematic IUPAC name is:(S)-1-(((1r,3R,5R,7S)-3-Hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carbonitrile-2,3,3,4,4,5,5-d7 [2].
Nomenclature Breakdown:
Table 2: Nomenclature and Identifiers
Identifier Type | Name/Number |
---|---|
CAS Registry Number | 1133208-42-0 |
Non-Deuterated CAS | 274901-16-5 |
IUPAC Name | (S)-1-(((1r,3R,5R,7S)-3-Hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carbonitrile-2,3,3,4,4,5,5-d7 |
Common Research Synonyms | Galvus-d7; LAF237-d7; NVP-LAF 237-d7 |
Vildagliptin-d7 maintains the core structure of non-deuterated vildagliptin (C₁₇H₂₅N₃O₂; MW 303.40 g/mol), including:
Key Structural Differences:
Table 3: Structural Comparison with Non-Deuterated Vildagliptin
Parameter | Vildagliptin-d7 | Non-Deuterated Vildagliptin |
---|---|---|
Molecular Formula | C₁₇H₁₈D₇N₃O₂ | C₁₇H₂₅N₃O₂ |
Molecular Weight | 310.44 g/mol | 303.40 g/mol |
CAS Number | 1133208-42-0 | 274901-16-5 |
Deuterium Content | 7 atoms (>95% enrichment) | None |
Key Spectral Shifts | NMR: Absent H-signals at pyrrolidine positions; MS: M+7 peak cluster | NMR: Characteristic H-peaks at δ 2.5–3.5 ppm |
Chromatographic Behavior | Near-identical retention in reversed-phase HPLC [5] | Reference retention profile |
The adamantyl moiety and glycyl linker remain unmodified, preserving the active site binding affinity for dipeptidyl peptidase-IV (DPP-IV). Deuterium substitution exclusively targets metabolically vulnerable sites to retard oxidative metabolism, thereby extending half-life in tracer studies [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8